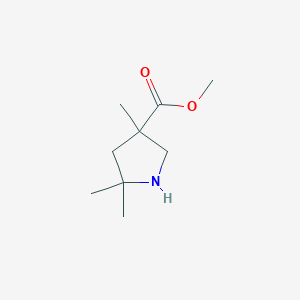
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO belongs to the pyridazine class of compounds and exhibits interesting biological properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cell proliferation and inflammation. N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide may prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth. N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide for lab experiments is its availability and ease of synthesis. N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is readily available from commercial sources and can be synthesized in the lab using established protocols. Additionally, N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been extensively studied in vitro and in vivo, making it a well-characterized compound for research purposes. However, one limitation of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. One potential area of study is the development of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide-based cancer therapies. N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has shown promising anti-tumor activity in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide may have applications in the treatment of other inflammatory diseases, such as arthritis. Further research is needed to fully understand the mechanism of action of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves a multi-step process that starts with the reaction of 2,2-diethoxyethanol with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxy-1,3-dioxo-6-phenyl-1,2,3,6-tetrahydropyridazine to yield N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. The synthesis method has been optimized to improve the yield and purity of N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of cancer therapies. Additionally, N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been studied for its anti-inflammatory and anti-oxidant properties, which may have applications in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-5-26-17(27-6-2)12-20-19(24)18-15(25-4)11-16(23)22(21-18)14-9-7-13(3)8-10-14/h7-11,17H,5-6,12H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJLSQFOJRVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)



![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2906379.png)
![2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2906381.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2906382.png)

![8-(4-fluorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906385.png)

![N-(4-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906387.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2906388.png)

